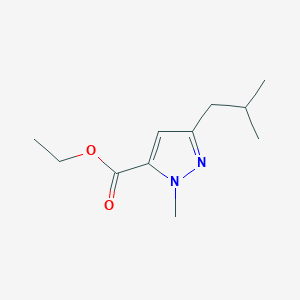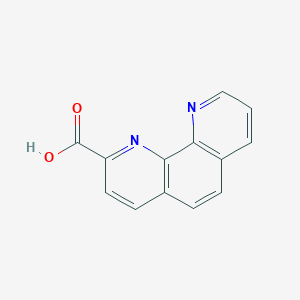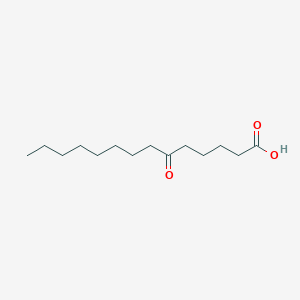
5-フェニルチアゾール
概要
説明
5-Phenylthiazole (5-PT) is a heterocyclic aromatic compound that is widely used in scientific research and has a wide range of applications. It is a derivative of thiazole and is composed of an aromatic ring with a sulfur atom and a phenyl group. 5-PT has been used in a variety of laboratory experiments and research studies due to its unique properties. This article will provide an overview of 5-PT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
抗菌用途
5-フェニルチアゾール誘導体は、抗菌剤としての可能性について研究されてきました。 研究によると、これらの化合物は、多くの抗生物質に耐性があるため、医療現場で大きな懸念事項となっているメチシリン耐性黄色ブドウ球菌 (MRSA) に対して有効であることが示されています。 .
抗真菌用途
フェニルチアゾール誘導体の抗真菌活性は、もう1つの関心のある分野です。 これらの化合物は、新規殺菌剤の探索において有望であることが判明しており、研究では、チアスポリンAなどの天然物の構造最適化と生物活性に焦点を当てています。 .
合成と最適化
新規フェニルチアゾール誘導体の設計と合成は、その生物活性を高めるために不可欠です。 研究者たちは、効力と安全性のプロファイルを向上させた新しい化合物の作成に積極的に取り組んでいます。 .
構造活性相関 (SAR) 研究
SAR研究は、フェニルチアゾール誘導体の構造変化がその生物活性にどのように影響するかを理解するために不可欠です。 この研究は、さらなる開発のために最も有効な化合物を特定するのに役立ちます。 .
薬剤耐性軽減
フェニルチアゾール誘導体は、世界的な健康上の脅威となっている抗菌剤耐性 (AMR) を克服するための解決策として検討されています。 これらの化合物は、耐性菌株に対して新たな作用機序を提供する可能性があります。 .
医薬品化学
医薬品化学では、フェニルチアゾール誘導体は、抗菌特性に加えて、抗炎症や抗がん活性の可能性など、さまざまな治療用途について合成および評価されています。 .
作用機序
Target of Action
5-Phenylthiazole is a compound that has shown promising results in the field of medicinal chemistry. It has been found to exhibit significant antibacterial and antifungal activities . The primary targets of 5-Phenylthiazole are various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Magnaporthe oryzae .
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of their growth . The structure-activity relationships (SAR) of 5-Phenylthiazole and its derivatives have been studied, and it has been found that certain modifications to the compound can enhance its activity .
Pharmacokinetics
It has been noted that systemic administration of certain 5-phenylthiazole derivatives was poorly tolerated . More research is needed to fully understand the ADME properties of 5-Phenylthiazole and its impact on bioavailability.
Result of Action
The result of 5-Phenylthiazole’s action is the inhibition of the growth of its target organisms. In particular, certain derivatives of 5-Phenylthiazole have shown more than 80% inhibition against M. oryzae, with EC50 values superior to that of commercial fungicides .
将来の方向性
Research into 5-Phenylthiazole and its derivatives continues to be a promising area in medicinal chemistry. For instance, studies have shown that α-aminophosphonates derivatives bearing a 5-phenylthiazole moiety have potential antimicrobial activity . This suggests that 5-Phenylthiazole could be further explored for its potential in developing new antimicrobial agents.
生化学分析
Biochemical Properties
5-Phenylthiazole interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables 5-Phenylthiazole to participate in various biochemical reactions.
Cellular Effects
5-Phenylthiazole has been found to exhibit significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of 5-Phenylthiazole have demonstrated potent antifungal activity, suggesting their potential to disrupt normal fungal cell function .
Molecular Mechanism
The molecular mechanism of action of 5-Phenylthiazole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain thiazole derivatives have been found to inhibit type II topoisomerases, a class of enzymes that alter the topological states of DNA during transcription .
Temporal Effects in Laboratory Settings
The effects of 5-Phenylthiazole can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 5-Phenylthiazole can vary with different dosages in animal models . Studies have shown that the compound’s effects can range from therapeutic to toxic or adverse at high doses .
Metabolic Pathways
5-Phenylthiazole is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
5-Phenylthiazole is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Phenylthiazole and its effects on activity or function are crucial aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
5-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOWHFKKIOINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344227 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-13-7 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of 2,4-diamino-5-phenylthiazole in treating barbiturate intoxication?
A1: 2,4-diamino-5-phenylthiazole, often used in conjunction with bemegride (β-ethyl-β-methylglutarimide), has been reported to be effective in treating barbiturate intoxication. [] Although the precise mechanism of action is not fully understood, it is suggested that the combination may exert an analeptic effect, potentially by stimulating respiration and counteracting the central nervous system depression caused by barbiturates. [, ]
Q2: How does DAPT (24-diamino-5-phenylthiazole) influence platelet activation?
A2: DAPT, a γ-secretase inhibitor, has been shown to counteract agonist-induced platelet activation, apoptosis, and aggregation. [] The mechanism involves the inhibition of γ-secretase, an enzyme responsible for cleaving the signaling molecule CD44. [] CD44 acts as a negative regulator of platelet activation and a co-receptor for macrophage migration inhibitory factor (MIF), an anti-apoptotic pro-inflammatory cytokine released from platelets. [] By inhibiting CD44 cleavage, DAPT indirectly influences platelet function. []
Q3: What is the role of DAPT in hair cell regeneration?
A3: DAPT, by inhibiting Notch signaling, has been shown to promote hair cell regeneration in mouse cochlea after gentamicin-induced injury. [] The regeneration is suggested to occur through the transdifferentiation of supporting cells into hair cells. [] This effect is believed to be mediated by the upregulation of miR-183, which is involved in hair cell differentiation. []
Q4: What is the molecular formula and weight of 5-phenylthiazole?
A4: The molecular formula of 5-phenylthiazole is C9H7NS, and its molecular weight is 161.23 g/mol.
Q5: What spectroscopic data is available to characterize 5-phenylthiazole and its derivatives?
A5: Several spectroscopic techniques have been employed to characterize 5-phenylthiazole and its derivatives, including IR, 1H NMR, 13C NMR, and MS. [, ] These techniques provide information on the functional groups, proton and carbon environments, and molecular mass of these compounds, aiding in structural elucidation and confirmation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
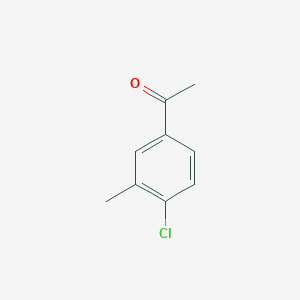
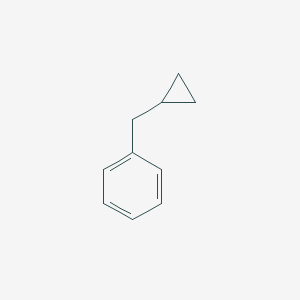
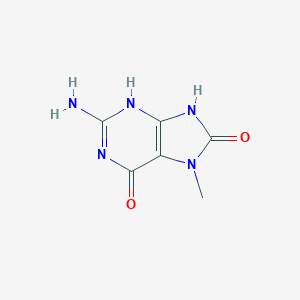
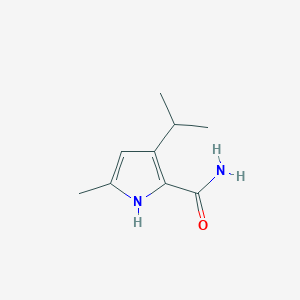
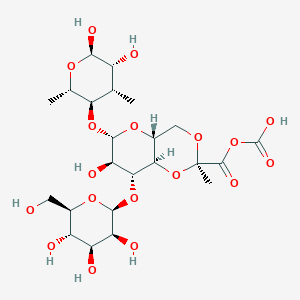
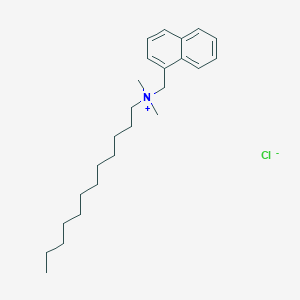


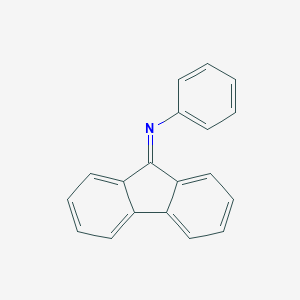
![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
